3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole
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Overview
Description
3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with a sulfonyl group attached to a tetramethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the sulfonyl group.
Scientific Research Applications
3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole
- 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-indole
Uniqueness
3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of the tetramethylphenyl sulfonyl group. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H18N2O2S
- Molar Mass : 278.37 g/mol
The biological activity of this compound is primarily attributed to its sulfonyl group, which can act as an electrophile. This allows the compound to interact with nucleophilic sites on various biological macromolecules, potentially modulating several biochemical pathways. Such interactions may lead to its observed effects in antimicrobial and anti-inflammatory activities .
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Various studies have demonstrated that pyrazole derivatives can inhibit the growth of bacteria and fungi. The specific activity against different strains varies based on structural modifications.
- Anti-inflammatory Properties : Pyrazoles are known for their ability to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain relief. This mechanism is similar to that of well-known drugs like celecoxib .
Research Findings and Case Studies
A review of recent literature reveals several key findings regarding the biological activity of this compound:
- Antimicrobial Efficacy :
-
Anti-inflammatory Effects :
- A study evaluated the anti-inflammatory properties of this pyrazole derivative in a murine model of inflammation. Results indicated a notable reduction in paw edema when treated with the compound compared to controls . The compound's ability to inhibit COX enzymes was confirmed through enzyme assays.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with similar compounds is essential:
Compound Name | Structure | Biological Activity |
---|---|---|
2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole | Structure | Moderate antimicrobial activity |
4-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole | Structure | High anti-inflammatory properties |
Properties
IUPAC Name |
3-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9-8-10(2)13(5)14(12(9)4)19(17,18)16-7-6-11(3)15-16/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMZORNGXJRVJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.